
Pixantrone-bis-(2'-N-BOC)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pixantrone-bis-(2’-N-BOC) is a synthetic compound belonging to the anthracenedione family. It is a derivative of the anthracycline antibiotic family, known for their anticancer properties. Pixantrone-bis-(2’-N-BOC) has been extensively studied for its potential use in cancer treatment due to its potent antitumor activity.
Applications De Recherche Scientifique
Treatment of Aggressive Non-Hodgkin Lymphoma
Clinical trials have demonstrated that pixantrone is effective in treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma. In one notable study, patients treated with pixantrone showed higher overall response rates and complete response rates compared to those receiving standard therapies . Key findings include:
- Complete Response Rate : 23.1% for pixantrone versus 5.1% for comparators.
- Overall Response Rate : 43.6% for pixantrone versus 12.8% for comparators.
- Median Progression-Free Survival : 5.4 months for pixantrone compared to 2.8 months for comparators .
Reduced Cardiotoxicity
One of the significant advantages of pixantrone-bis-(2'-N-BOC) is its design to minimize cardiac toxicity while maintaining efficacy against tumors. This aspect is crucial for patients with pre-existing heart conditions or those requiring multiple lines of chemotherapy .
Preclinical Studies
Preclinical studies have shown that pixantrone exhibits potent antitumor activity across various cancer cell lines, including solid tumors and hematologic cancers. In vitro studies have indicated that it effectively induces apoptosis in cancer cells while exhibiting a favorable safety profile .
Phase III Trials
In a pivotal Phase III trial, pixantrone was compared against physician's choice therapy in patients with relapsed aggressive non-Hodgkin lymphoma. The study highlighted its efficacy in achieving better outcomes in terms of remission rates and overall survival .
Ongoing Research
Ongoing clinical trials are assessing the long-term effects and potential applications of pixantrone in earlier lines of therapy, as well as its combination with other agents such as rituximab . These studies aim to clarify its role in the treatment landscape for various lymphomas.
Tables
Study/Trial | Population | Treatment | Key Findings |
---|---|---|---|
Phase III Trial | Relapsed aggressive NHL | Pixantrone | CR: 23.1%, ORR: 43.6%, PFS: 5.4 months |
Preclinical Study | Various cancer cell lines | Pixantrone | Induces apoptosis; effective against solid tumors |
Mécanisme D'action
Target of Action
Pixantrone-bis-(2’-N-BOC) primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
Pixantrone-bis-(2’-N-BOC) acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the DNA base pairs, causing the DNA to unwind and inhibit the normal functioning of the DNA molecule . As a topoisomerase II poison, it stabilizes the protein-DNA complexes that are usually transient, leading to double-stranded DNA breaks .
Biochemical Pathways
The primary biochemical pathway affected by Pixantrone-bis-(2’-N-BOC) is the DNA replication and transcription pathway . By intercalating into the DNA and poisoning topoisomerase II, it disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Pharmacokinetics
Pixantrone-bis-(2’-N-BOC) is administered intravenously . It has a biological half-life of 9.5–17.5 hours . The main route of excretion is fecal, with renal excretion accounting for 4–9% . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Pixantrone-bis-(2’-N-BOC)'s action include DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of aggressive non-Hodgkin’s lymphoma (NHL) .
Analyse Biochimique
Biochemical Properties
Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines . It also inhibits doxorubicinol formation in human myocardium .
Cellular Effects
Pixantrone has been shown to have significant effects on various types of cells, particularly those involved in aggressive Non-Hodgkin B-cell Lymphomas (NHL) . It inhibits antigen-specific and mitogen-induced lymphomononuclear cell proliferation, as well as IFN-gamma production .
Molecular Mechanism
Pixantrone exerts its effects at the molecular level primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This disrupts the normal functioning of the DNA molecule, inhibiting DNA replication and transcription, and leading to cell death .
Temporal Effects in Laboratory Settings
It is known that Pixantrone has a biological half-life of 9.5–17.5 hours . It is excreted primarily through the fecal route, with renal excretion accounting for 4–9% .
Dosage Effects in Animal Models
It is administered intravenously on days 1, 8, and 15 of a 28-day cycle for up to six cycles at a dosage of 50 mg/m² (base form dose) in clinical settings .
Metabolic Pathways
Pixantrone is involved in the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines .
Transport and Distribution
It is known that Pixantrone is administered intravenously, suggesting that it may be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its mechanism of action as a DNA intercalator, it is likely that Pixantrone localizes to the nucleus where it can interact with DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone-bis-(2’-N-BOC) involves multiple steps, starting from the core structure of pixantrone. The compound is synthesized by introducing tert-butoxycarbonyl (BOC) protecting groups to the amino groups of pixantrone. The reaction conditions typically involve the use of BOC anhydride in the presence of a base such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pixantrone-bis-(2’-N-BOC) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Pixantrone-bis-(2’-N-BOC) with modified functional groups, which can be further utilized in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another anthracenedione with similar anticancer properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with potent anticancer activity but significant cardiotoxic effects
Uniqueness
Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity while maintaining potent antitumor activity. This makes it a promising candidate for cancer treatment, especially in patients with pre-existing cardiac conditions .
Activité Biologique
Pixantrone-bis-(2'-N-BOC) is a novel aza-anthracenedione compound that has garnered attention for its potent antitumor activity while exhibiting reduced cardiotoxicity compared to traditional anthracyclines. This compound's unique properties make it a promising candidate for the treatment of various cancers, particularly aggressive forms of non-Hodgkin lymphoma (NHL). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative analyses with similar compounds.
Pixantrone-bis-(2'-N-BOC) primarily functions through two key mechanisms:
- DNA Intercalation : It intercalates between DNA base pairs, disrupting the double helix structure and thereby inhibiting DNA replication and transcription.
- Topoisomerase II Poisoning : The compound acts as a poison for topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition leads to increased DNA damage and subsequent cell death .
Biochemical Pathways
The primary biochemical pathway affected by Pixantrone-bis-(2'-N-BOC) involves:
- DNA Replication and Transcription Pathway : By interfering with these processes, the compound induces cytotoxic effects in rapidly dividing cancer cells.
Pharmacokinetics
Pixantrone-bis-(2'-N-BOC) is administered intravenously, with a biological half-life ranging from 9.5 to 17.5 hours. In clinical settings, it is typically dosed at 50 mg/m² on days 1, 8, and 15 of a 28-day cycle .
Cellular Effects
Research indicates that Pixantrone-bis-(2'-N-BOC) shows significant effects on various cell types, particularly those involved in aggressive NHL. A notable study reported an objective response rate (ORR) of 29% in patients with multiply relapsed/refractory aggressive B-cell NHL . The compound was well tolerated, with most adverse events being hematological in nature.
Case Studies
A retrospective study involving 79 patients treated with Pixantrone-bis-(2'-N-BOC) revealed:
- Median Progression-Free Survival (mPFS) : 2.8 months (95% CI: 2.1-3.6)
- Median Overall Survival (mOS) : 4.0 months (95% CI: 5.6-7.9)
- ORR : 29%, with complete remission (CR) observed in 13.2% of patients .
This study highlights the compound's potential effectiveness in a challenging patient population.
Comparative Analysis
When compared to similar compounds such as Mitoxantrone and Doxorubicin, Pixantrone-bis-(2'-N-BOC) exhibits reduced cardiotoxicity while maintaining comparable antitumor efficacy:
Compound | Antitumor Activity | Cardiotoxicity | Unique Features |
---|---|---|---|
Pixantrone-bis-(2'-N-BOC) | High | Low | Effective in relapsed/refractory NHL |
Mitoxantrone | High | High | Traditional treatment option |
Doxorubicin | High | High | Widely used but associated with significant cardiotoxicity |
Chemical Reactions Analysis
Pixantrone-bis-(2'-N-BOC) undergoes various chemical reactions that can modify its structure and enhance its therapeutic potential:
- Oxidation : Can form quinone derivatives.
- Reduction : Converts quinones to hydroquinones.
- Substitution : Nucleophilic substitutions can occur at amino groups.
Propriétés
Numéro CAS |
144510-94-1 |
---|---|
Formule moléculaire |
C₂₇H₃₅N₅O₆ |
Poids moléculaire |
525.6 |
Synonymes |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.